Lorglumide - 97964-56-2

Lorglumide

Catalog Number: EVT-273729
CAS Number: 97964-56-2
Molecular Formula: C22H32Cl2N2O4
Molecular Weight: 459.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N(2)-(3,4-dichlorobenzoyl)-N,N-dipentyl-alpha-glutamine is a dicarboxylic acid monoamide obtained by formal condensation of the alpha-carboxy group of N-(3,4-dichlorobenzoyl)glutamic acid with the amino group of dipentylamine. It is a glutamic acid derivative, a dicarboxylic acid monoamide, a member of benzamides and a dichlorobenzene.

Cholecystokinin Octapeptide (CCK-8)

Compound Description: CCK-8, particularly its sulfated form (CCK-8S), is a naturally occurring peptide hormone that stimulates pancreatic enzyme secretion and gallbladder contraction. It acts as an agonist at both CCK-A and CCK-B receptors. []

Relevance: Lorglumide competitively antagonizes CCK-8S at CCK-A receptors in various tissues, including the pancreas, gallbladder, and ileum. [, , , , , , , , , , ] This makes CCK-8S a crucial tool for investigating the pharmacological effects and selectivity of lorglumide.

Caerulein

Compound Description: Caerulein is a decapeptide with structural similarities to CCK and acts as a potent CCK-A receptor agonist. [, , , ] It induces pancreatic secretion and growth, mimicking the effects of CCK. [, ]

Relevance: Lorglumide effectively antagonizes caerulein-induced pancreatic secretion and growth in rats, highlighting its role as a CCK-A receptor antagonist. [, , , , ] These studies utilize caerulein to investigate the potential therapeutic applications of lorglumide in pancreatitis and pancreatic cancer.

Bombesin

Compound Description: Bombesin is a tetradecapeptide that stimulates pancreatic secretion and growth. [, , ] Unlike CCK, its effects are not mediated through CCK receptors. []

Relevance: Lorglumide does not affect bombesin-induced pancreatic secretion and growth, demonstrating its selectivity for CCK receptors over other pancreatic secretagogues. [, ] This finding reinforces the specificity of lorglumide's actions on CCK-mediated pathways.

Devazepide

Compound Description: Devazepide is a potent and selective non-peptide CCK-A receptor antagonist belonging to the benzodiazepine class. [, , , , , , ]

Relevance: Devazepide serves as a valuable comparator to lorglumide in various studies, highlighting the relative potencies and selectivities of these antagonists at CCK-A receptors. [, , , , , , ] These comparisons contribute to understanding the structure-activity relationships of CCK-A receptor antagonists.

Loxiglumide

Compound Description: Loxiglumide is a non-peptide CCK-A receptor antagonist belonging to the glutamic acid class, similar to lorglumide. [, , , ]

Relevance: Loxiglumide, alongside devazepide, is frequently compared to lorglumide for its CCK-A receptor antagonist activity. [, , , ] These comparisons help delineate the pharmacological profiles and potential therapeutic applications of different CCK-A receptor antagonists.

Relevance: Proglumide serves as an early benchmark for evaluating the improved potency and selectivity of lorglumide as a CCK-A receptor antagonist. [, ] This comparison emphasizes the significant advances made in developing more effective CCK-A receptor antagonists.

PD 135,158

Compound Description: PD 135,158 is a selective CCK-B receptor antagonist. []

Relevance: This compound is utilized alongside lorglumide to differentiate between CCK-A and CCK-B receptor-mediated effects. [] This differentiation is crucial for understanding the specific roles of each receptor subtype and the potential for selective pharmacological intervention.

L-364,718

Compound Description: L-364,718 is a highly potent and selective non-peptide CCK-A receptor antagonist. []

Relevance: L-364,718 is used as a reference compound to compare and contrast the potency and selectivity of lorglumide and other CCK-A receptor antagonists. []

L-365,260

Compound Description: L-365,260 is a selective CCK-B receptor antagonist. [, ]

Relevance: This compound is often employed in conjunction with lorglumide to investigate the distinct roles of CCK-A and CCK-B receptors in various physiological processes. [, ] This combined approach helps determine the specific receptor subtype targeted by different experimental manipulations.

(R)-4-(3,5-Dichlorobenzamido)-5-(8-azaspiro[4.5]decan- 8-yl)-5-oxopentanoic acid (CR 2194)

Compound Description: CR 2194 is a potent and selective CCK-B/gastrin receptor antagonist developed through chemical modifications of lorglumide. []

Relevance: This compound showcases how structural modifications of lorglumide can lead to the development of novel CCK-B/gastrin receptor antagonists with potential therapeutic applications. []

Properties

CAS Number

97964-56-2

Product Name

Lorglumide

IUPAC Name

4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid

Molecular Formula

C22H32Cl2N2O4

Molecular Weight

459.4 g/mol

InChI

InChI=1S/C22H32Cl2N2O4/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28)

InChI Key

IEKOTSCYBBDIJC-UHFFFAOYSA-N

SMILES

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

4-((3,4-dichlorobenzoyl)amino)-5-(dipentylamino)-5-oxopentanoic acid
CR 1409
CR-1409
lorglumide

Canonical SMILES

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.